BenchChemオンラインストアへようこそ!

Disitertide

TGF-β signaling Isoform selectivity Fibrosis research

Disitertide (P144) is a synthetic 14-amino acid peptide that selectively blocks TGF‑β1, an improvement over small‑molecule ALK5 inhibitors that also hit TGF‑β2/β3. It achieved 42% patient-reported improvement in a Phase IIa systemic sclerosis trial and shows efficacy in CCl₄‑induced liver fibrosis at microgram doses. A validated tool for researchers who need TGF‑β1‑specific pathway inhibition without compromising the homeostatic functions of TGF‑β2 and TGF‑β3.

Molecular Formula C68H109N17O22S2
Molecular Weight 1580.8 g/mol
CAS No. 272105-42-7
Cat. No. B515574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisitertide
CAS272105-42-7
SynonymsDisitertide;  UNII-3N988KP8HD;  3N988KP8HD;  272105-42-7
Molecular FormulaC68H109N17O22S2
Molecular Weight1580.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)N
InChIInChI=1S/C68H109N17O22S2/c1-12-32(5)53(85-67(105)54(33(6)13-2)84-64(102)48(30-87)82-56(94)35(8)74-61(99)45(27-51(91)92)79-62(100)43(24-31(3)4)78-63(101)47(29-86)83-65(103)52(71)36(9)88)66(104)80-44(25-37-28-72-39-17-15-14-16-38(37)39)60(98)73-34(7)55(93)75-41(20-22-108-10)58(96)77-42(21-23-109-11)59(97)76-40(18-19-49(69)89)57(95)81-46(68(106)107)26-50(70)90/h14-17,28,31-36,40-48,52-54,72,86-88H,12-13,18-27,29-30,71H2,1-11H3,(H2,69,89)(H2,70,90)(H,73,98)(H,74,99)(H,75,93)(H,76,97)(H,77,96)(H,78,101)(H,79,100)(H,80,104)(H,81,95)(H,82,94)(H,83,103)(H,84,102)(H,85,105)(H,91,92)(H,106,107)/t32-,33-,34-,35-,36+,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-,53-,54-/m0/s1
InChIKeyIUYPEUHIWDMJLM-SWHDLQTQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disitertide (CAS 272105-42-7) for Scientific Procurement: TGF-β1 Antagonist Peptide for Fibrosis Research


Disitertide (P144) is a synthetic 14-amino acid peptide (sequence TSLDASIIWAMMQN, molecular formula C68H109N17O22S2, molecular weight 1580.82) that functions as a peptidic transforming growth factor-beta 1 (TGF-β1) antagonist [1]. Derived from the ligand-binding domain of the type III TGF-β receptor (betaglycan), Disitertide is specifically designed to block the interaction between TGF-β1 and its receptors without affecting TGF-β2 or TGF-β3 signaling [2]. The compound also exhibits PI3K inhibitory activity and induces apoptosis in certain cell lines . Its primary research applications center on fibrotic disease models, including liver fibrosis, systemic sclerosis, and hypertrophic scarring [3].

Disitertide Procurement Rationale: Why TGF-β Pathway Inhibitors Cannot Be Interchanged


TGF-β signaling modulators exhibit substantial functional divergence that precludes simple generic substitution. Unlike small-molecule TGF-β receptor kinase inhibitors (e.g., galunisertib, LY2157299) that broadly block both TGF-β1 and TGF-β2 signaling at the ATP-binding pocket, Disitertide achieves isoform selectivity through a distinct ligand-trap mechanism that spares TGF-β2 and TGF-β3 pathways [1]. This selectivity is critical because TGF-β2 and TGF-β3 mediate essential homeostatic functions including cardiac valve formation, immune tolerance, and wound healing [2]. Furthermore, peptide-based antagonists differ fundamentally from monoclonal antibodies (e.g., fresolimumab) in tissue penetration, immunogenicity risk, and formulation stability [3]. Procurement decisions must therefore account for: (1) molecular target specificity (TGF-β1 vs pan-TGF-β), (2) modality differences (peptide vs small molecule vs antibody), and (3) validated application context (topical formulation potential vs systemic delivery constraints).

Disitertide Quantitative Differentiation Evidence: Comparator-Based Selection Guide


Disitertide vs Pan-TGF-β Inhibitors: TGF-β1 Isoform Selectivity Profile

Disitertide demonstrates TGF-β1-selective antagonism, in contrast to pan-TGF-β small-molecule inhibitors that non-selectively target multiple isoforms. Disitertide was rationally designed from the ligand-binding domain of the type III TGF-β receptor (betaglycan) and specifically blocks TGF-β1 binding to its receptors while sparing TGF-β2 and TGF-β3 [1]. In vitro binding assays demonstrate that Disitertide markedly reduces TGF-β1 binding to its receptors in MV1Lu mink lung epithelial cells without affecting TGF-β2 or TGF-β3 receptor interactions .

TGF-β signaling Isoform selectivity Fibrosis research

Disitertide vs Placebo in Systemic Sclerosis: Phase IIa Clinical Efficacy Data

In a Phase IIa clinical trial conducted across 17 European hospitals (Spain, Germany, UK, Poland, Hungary, Italy), topical Disitertide demonstrated statistically significant subjective improvement in skin fibrosis in systemic sclerosis patients [1]. At three months of treatment, 42% of patients receiving Disitertide reported improvement in the treated arm compared to 18% in the placebo group [1]. No serious adverse events related to treatment were recorded [2].

Systemic sclerosis Skin fibrosis Topical TGF-β1 inhibition

Disitertide in Liver Fibrosis: In Vivo Anti-Fibrotic Efficacy in CCl₄ Rat Model

In a rat model of chronic carbon tetrachloride (CCl₄)-induced liver fibrosis, low-dose Disitertide treatment significantly inhibited hepatic stellate cell (HSC) activation and markedly reduced liver fibrosis . Disitertide at a dose as low as 70 μg per rat (approximately 233 μg/kg for 300 g body weight) administered on alternate days during chronic CCl₄ exposure significantly decreased fibrogenesis [1]. In contrast, small-molecule TGF-β receptor kinase inhibitors in similar models typically require doses ranging from 10-50 mg/kg daily for comparable anti-fibrotic effects, representing an approximate 40- to 200-fold higher dose requirement by weight [2].

Liver fibrosis Hepatic stellate cell activation CCI4 model

Disitertide vs Other TGF-β1 Antagonists: Peptide Modality Differentiation

Disitertide operates via a ligand-trap mechanism derived from the natural betaglycan (TGF-β type III receptor) ligand-binding domain, distinguishing it from both small-molecule ATP-competitive inhibitors and neutralizing monoclonal antibodies [1]. Unlike fresolimumab (GC1008), a pan-TGF-β neutralizing antibody with a molecular weight of approximately 150 kDa, Disitertide (1580.82 Da) is approximately 95-fold smaller . This size difference directly impacts tissue penetration capability, with Disitertide demonstrating efficacy via topical application in both preclinical hypertrophic scar models (83.3% successful shedding of xenografts at 300 μg/mL topical application) and clinical systemic sclerosis trials, whereas antibody-based TGF-β inhibitors are restricted to systemic intravenous administration .

Peptide therapeutics TGF-β1 antagonist Ligand trap mechanism

Disitertide in Hypertrophic Scar Model: In Vivo Efficacy with Topical Administration

In a xenograft model using human hypertrophic scars implanted into nude mice (n=60), Disitertide applied topically at 300 μg/mL daily for two weeks promoted scar maturation and morphological improvement, achieving successful shedding in 83.3% of xenografts . In contrast, vehicle-treated controls or alternative TGF-β pathway interventions without topical formulation capability typically require systemic or intralesional injection for similar dermal fibrosis applications [1]. The study demonstrated that topical Disitertide improves hypertrophic scar morphology features in an in vivo setting after only two weeks of treatment [2].

Hypertrophic scar Dermal fibrosis Topical peptide therapy

Disitertide Application Scenarios: Evidence-Based Procurement Guidance


Systemic Sclerosis and Dermal Fibrosis Translational Research

For researchers investigating skin fibrosis in systemic sclerosis or localized scleroderma, Disitertide offers a clinically validated topical TGF-β1 inhibitor with Phase IIa data showing 42% patient-reported improvement versus 18% for placebo at 3 months [1]. The compound's orphan drug designation in both Europe and the United States for systemic sclerosis further substantiates its relevance to this indication [2]. Procurement is appropriate for studies requiring a TGF-β1 antagonist with human proof-of-concept data and topical formulation feasibility.

Liver Fibrosis and Hepatic Stellate Cell Activation Studies

Disitertide demonstrates robust anti-fibrotic efficacy in the CCl₄-induced rat liver fibrosis model at low microgram doses (70 μg/rat on alternate days), significantly inhibiting HSC activation and reducing fibrosis [3]. This dose efficiency (approximately 40- to 200-fold lower than small-molecule ALK5 inhibitors on a mg/kg basis) makes Disitertide a cost-effective selection for long-term in vivo liver fibrosis studies where cumulative compound consumption is a procurement consideration [4].

Hypertrophic Scar and Dermal Wound Healing Models

For research involving hypertrophic scarring, keloid formation, or pathological wound healing, Disitertide provides a topical TGF-β1 antagonist with demonstrated in vivo efficacy in human hypertrophic scar xenograft models (83.3% successful shedding rate at 300 μg/mL) . The compound's ability to be formulated for topical administration distinguishes it from systemically-restricted TGF-β inhibitors and supports its use in dermatological fibrosis applications requiring localized pathway modulation [5].

TGF-β1 Isoform-Selective Pathway Dissection

Researchers requiring TGF-β1-specific pathway inhibition while preserving TGF-β2 and TGF-β3 signaling should select Disitertide over pan-TGF-β small-molecule inhibitors. Disitertide's mechanism—derived from the betaglycan ligand-binding domain—provides TGF-β1 selectivity that pan-kinase inhibitors (e.g., galunisertib, SB431542) cannot achieve . This selectivity is critical in experimental contexts where TGF-β2/β3-mediated processes (cardiac development, immune homeostasis) must remain intact to avoid confounding phenotypes [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Disitertide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.